![molecular formula C13H18N2O2S B250016 N-carbamothioyl-3-(3-methylbutoxy)benzamide](/img/structure/B250016.png)
N-carbamothioyl-3-(3-methylbutoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-carbamothioyl-3-(3-methylbutoxy)benzamide, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It belongs to the class of drugs known as kinase inhibitors, which target specific enzymes involved in cell signaling pathways. TAK-659 has been shown to inhibit the activity of several kinases, including Bruton's tyrosine kinase (BTK), which is a key player in B-cell receptor signaling.
Mecanismo De Acción
N-carbamothioyl-3-(3-methylbutoxy)benzamide exerts its effects by inhibiting the activity of BTK, which is a key enzyme involved in B-cell receptor signaling. BTK plays a crucial role in the survival and proliferation of B-cells, and its dysregulation has been implicated in the development of B-cell malignancies. By inhibiting BTK activity, N-carbamothioyl-3-(3-methylbutoxy)benzamide disrupts downstream signaling pathways, leading to decreased cell survival and proliferation.
Biochemical and Physiological Effects
N-carbamothioyl-3-(3-methylbutoxy)benzamide has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that N-carbamothioyl-3-(3-methylbutoxy)benzamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have also shown that N-carbamothioyl-3-(3-methylbutoxy)benzamide reduces tumor growth and improves survival in mouse models of CLL and NHL. N-carbamothioyl-3-(3-methylbutoxy)benzamide has also been shown to have minimal off-target effects, indicating its specificity for BTK inhibition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-carbamothioyl-3-(3-methylbutoxy)benzamide has several advantages for lab experiments, including its specificity for BTK inhibition, high potency, and low toxicity. These properties make it suitable for studying the role of BTK in B-cell signaling pathways and for evaluating the efficacy of BTK inhibitors in preclinical models of B-cell malignancies. However, N-carbamothioyl-3-(3-methylbutoxy)benzamide also has several limitations, including its limited solubility and poor bioavailability, which may affect its pharmacokinetics and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on N-carbamothioyl-3-(3-methylbutoxy)benzamide, including the evaluation of its efficacy in clinical trials for the treatment of B-cell malignancies. Other potential directions include the optimization of its pharmacokinetics and bioavailability, the investigation of its effects on other signaling pathways, and the development of combination therapies with other BTK inhibitors or immunomodulatory drugs. Overall, N-carbamothioyl-3-(3-methylbutoxy)benzamide represents a promising new class of drugs for the treatment of B-cell malignancies, and further research is needed to fully understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-carbamothioyl-3-(3-methylbutoxy)benzamide involves several steps, including the reaction of 4-bromo-3-methylphenol with potassium carbonate to form 4-hydroxy-3-methylphenyl carbamate. This intermediate is then reacted with thioamide to form the desired product, N-carbamothioyl-3-(3-methylbutoxy)benzamide. The synthesis method has been optimized to produce high yields of pure product, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
N-carbamothioyl-3-(3-methylbutoxy)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In vitro studies have shown that N-carbamothioyl-3-(3-methylbutoxy)benzamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have also demonstrated the efficacy of N-carbamothioyl-3-(3-methylbutoxy)benzamide in reducing tumor growth and improving survival in mouse models of CLL and NHL. N-carbamothioyl-3-(3-methylbutoxy)benzamide is currently being evaluated in clinical trials for the treatment of B-cell malignancies, including CLL and NHL.
Propiedades
Fórmula molecular |
C13H18N2O2S |
---|---|
Peso molecular |
266.36 g/mol |
Nombre IUPAC |
N-carbamothioyl-3-(3-methylbutoxy)benzamide |
InChI |
InChI=1S/C13H18N2O2S/c1-9(2)6-7-17-11-5-3-4-10(8-11)12(16)15-13(14)18/h3-5,8-9H,6-7H2,1-2H3,(H3,14,15,16,18) |
Clave InChI |
ZOVLUANGYIEHPH-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC1=CC=CC(=C1)C(=O)NC(=S)N |
SMILES canónico |
CC(C)CCOC1=CC=CC(=C1)C(=O)NC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.